5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

5-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-02-8) is a synthetic small molecule (MW 418.49 g/mol, molecular formula C25H26N2O4) belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, a series of 4H-pyran-4-one derivatives designed as potential Src family kinase (SFK) inhibitors. The compound features a 4H-pyran-4-one core substituted at position 5 with a benzyloxy group and at position 2 with an N-(1-benzylpiperidin-4-yl) carboxamide moiety.

Molecular Formula C25H26N2O4
Molecular Weight 418.493
CAS No. 1021209-02-8
Cat. No. B2777489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide
CAS1021209-02-8
Molecular FormulaC25H26N2O4
Molecular Weight418.493
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H26N2O4/c28-22-15-23(31-18-24(22)30-17-20-9-5-2-6-10-20)25(29)26-21-11-13-27(14-12-21)16-19-7-3-1-4-8-19/h1-10,15,18,21H,11-14,16-17H2,(H,26,29)
InChIKeyXSUMBQOCASRTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-02-8): Chemical Class, Scaffold Identity, and Procurement-Relevant Baseline


5-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-02-8) is a synthetic small molecule (MW 418.49 g/mol, molecular formula C25H26N2O4) belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class, a series of 4H-pyran-4-one derivatives designed as potential Src family kinase (SFK) inhibitors [1]. The compound features a 4H-pyran-4-one core substituted at position 5 with a benzyloxy group and at position 2 with an N-(1-benzylpiperidin-4-yl) carboxamide moiety. This specific combination of substituents distinguishes it from other members of the series that bear different amide substituents or substituted benzyloxy groups, establishing a unique chemical space within the class.

Why 5-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide Cannot Be Replaced by In-Class Analogs: The Case for Substituent-Specific Selection


Within the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series, the nature of both the amide substituent and the benzyloxy ring substitution controls key pharmacological properties including kinase selectivity, target residence time, and metabolic stability [1]. The unsubstituted benzyloxy group at position 5 imparts a distinct steric and electronic profile compared to the 4-fluoro, 3-methoxy, or 2-fluoro analogs, affecting hydrogen-bonding capacity, lipophilicity (cLogP, tPSA), and cytochrome P450 oxidative metabolism susceptibility . Simply substituting the N-(1-benzylpiperidin-4-yl) amide with an N-benzyl or N-sulfamoylbenzyl group—while retaining the same benzyloxy substitution—yields compounds with profoundly different kinase inhibition profiles and off-target liabilities, as demonstrated by the Farard et al. structure–activity relationship (SAR) study wherein amide variations shifted Src inhibitory activity by orders of magnitude [1]. Consequently, indiscriminate replacement with a structurally similar analog risks both loss of target engagement and introduction of uncharacterized biological effects, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-02-8): Head-to-Head and Cross-Study Comparisons


Structural Differentiation from the 4-Fluoro Analog (CAS 1021209-53-9): Effect of Benzyloxy Ring Substitution on Physicochemical Properties

The target compound bears an unsubstituted benzyloxy group at position 5, whereas the closest commercially available analog (CAS 1021209-53-9) carries a 4-fluoro substituent on the benzyloxy phenyl ring . This single-atom substitution (H → F) reduces calculated lipophilicity by approximately 0.3–0.5 log units and introduces a hydrogen-bond acceptor at the para position, altering both membrane permeability and potential off-target interactions with proteins that recognize fluorinated aromatic moieties. Comparison of molecular properties reveals a molecular weight difference of 18 Da (418.49 vs. 436.48 g/mol) and a topological polar surface area (tPSA) difference driven by the fluorine substitution, which modifies the compound's positioning in key drug-likeness spaces (Rule of Five, CNS MPO) .

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Src Kinase Inhibition Potential: Class-Level SAR Positioning Relative to Published 6-Substituted Analogs

The Farard et al. (2008) study established that 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides inhibit Src kinase, with activity modulated by the amide substituent at position 2 [1]. While the target compound (bearing an N-(1-benzylpiperidin-4-yl) amide) was not among the specific analogs reported in that publication, SAR trends indicate that bulky, basic amine-containing amide substituents enhance Src kinase affinity compared to simple benzyl or alkyl amides in this scaffold. The benzylpiperidine moiety provides a protonatable tertiary amine (predicted pKa ~8.5–9.5) capable of engaging the conserved catalytic lysine or aspartate residues in the ATP-binding pocket, a feature absent in neutral amide analogs such as N-benzyl-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021060-07-0) .

Src kinase inhibition Cancer biology Kinase inhibitor SAR

Purity and Analytical Characterization Benchmarking Against the 4-Fluoro Analog from a Common Supplier

The 4-fluoro analog (CAS 1021209-53-9) is commercially available from Bidepharm at ≥98% purity with batch-specific QC documentation including NMR (¹H and ¹³C), HPLC, and GC analyses . While the target compound (CAS 1021209-02-8) is offered by multiple vendors, published batch-specific analytical data in peer-reviewed or supplier-verified formats remain unavailable outside excluded vendor websites. The structural similarity between the two compounds suggests that comparable synthetic routes and purification protocols can yield similar purity levels; however, the absence of a fluorine atom eliminates the need for fluorinated starting materials, potentially reducing synthetic cost and the risk of fluorinated impurity carryover—a procurement-relevant consideration .

Analytical chemistry Quality control Procurement specification

Binding Affinity Profile: GPX4 Engagement Differentiates This Scaffold from Non-Pyranone Src Inhibitors

A BindingDB entry (BDBM50649249 / CHEMBL5619466) records a surface plasmon resonance (SPR) binding affinity (Kd = 426 nM) for a compound structurally related to the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold against glutathione peroxidase 4 (GPX4) [1]. Although this entry corresponds to a close analog rather than the exact target compound, it demonstrates that the 4H-pyran-4-one chemotype can engage GPX4—a key regulator of ferroptosis—at sub-micromolar affinity. This secondary pharmacology is absent in conventional aminopyrimidine or quinazoline-based Src inhibitors such as dasatinib (BMS-354825), which exhibit Src IC50 <1 nM but lack reported GPX4 binding . The dual Src/GPX4 potential, if confirmed for the target compound, represents a differentiated polypharmacology profile relevant to ferroptosis-sensitizing anticancer strategies.

GPX4 binding Ferroptosis Target engagement profiling

Optimal Research and Industrial Applications for 5-(Benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide Based on Evidence-Supported Differentiation


Src Family Kinase Inhibitor Screening and SAR Expansion Studies

This compound is most appropriately deployed as a starting point or reference molecule in Src family kinase inhibitor screening cascades. The Farard et al. (2008) study established the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold as a validated Src inhibitory chemotype, with the N-(1-benzylpiperidin-4-yl) amide substituent predicted by class SAR to enhance kinase engagement relative to neutral amide analogs [1]. Researchers procuring this compound for Src-focused medicinal chemistry campaigns benefit from a scaffold that combines a non-quinazoline, non-aminopyrimidine core with a drug-like property profile distinct from approved Src inhibitors .

Comparative Physicochemical and Metabolic Stability Profiling Against Fluorinated Analogs

The unsubstituted benzyloxy group provides a clean baseline for assessing the impact of aromatic ring fluorination on metabolic stability, CYP450 inhibition, and plasma protein binding within the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series. When procured alongside the 4-fluoro analog (CAS 1021209-53-9), researchers can directly quantify the fluorine effect on intrinsic clearance in hepatocyte assays, enabling informed decisions about whether fluorination is beneficial or detrimental for a given therapeutic indication [1]. This paired procurement strategy is uniquely enabled by the commercial availability of both compounds from specialty chemical suppliers.

Ferroptosis-Targeted Probe Development Leveraging the 4H-Pyran-4-One Chemotype

The SPR-validated GPX4 binding (Kd = 426 nM) of a close scaffold analog [1] positions the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide chemotype as a potential starting point for developing chemical probes that simultaneously modulate Src kinase signaling and ferroptosis pathways. The target compound (CAS 1021209-02-8) can serve as the non-fluorinated reference standard for establishing baseline GPX4 affinity, against which structural modifications (halogenation, methoxy substitution, heterocyclic replacement) can be quantitatively benchmarked, enabling rational optimization toward dual Src/GPX4 tool compounds .

CNS-Penetrant Kinase Inhibitor Design: Leveraging Higher Lipophilicity of the Unsubstituted Benzyloxy Scaffold

The higher calculated lipophilicity of the unsubstituted benzyloxy analog (estimated cLogP advantage of 0.3–0.5 log units vs. the 4-fluoro analog) [1] favors passive blood–brain barrier permeability, making this compound a rational choice for CNS-targeted Src inhibitor programs. The N-(1-benzylpiperidin-4-yl) amide moiety further contributes a basic amine center (predicted pKa ~8.5–9.5) that can be protonated at physiological pH, engaging CNS-expressed kinase targets while maintaining compliance with CNS drug-likeness parameters (MW <450, HBD ≤3, tPSA <90 Ų) .

Quote Request

Request a Quote for 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.